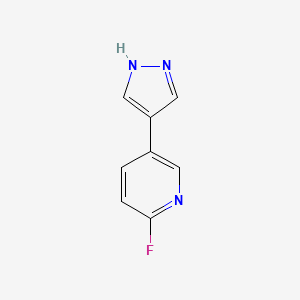

2-fluoro-5-(1H-pyrazol-4-yl)pyridine

Description

Properties

Molecular Formula |

C8H6FN3 |

|---|---|

Molecular Weight |

163.15 g/mol |

IUPAC Name |

2-fluoro-5-(1H-pyrazol-4-yl)pyridine |

InChI |

InChI=1S/C8H6FN3/c9-8-2-1-6(3-10-8)7-4-11-12-5-7/h1-5H,(H,11,12) |

InChI Key |

VLVIREJPDOLEMK-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=NC=C1C2=CNN=C2)F |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural and Electronic Features

Key analogs and their distinguishing features are summarized below:

*Calculated based on structural formula.

Key Observations:

- Electronic Effects : Fluorine at position 2 enhances the electron-deficient nature of the pyridine ring, facilitating nucleophilic aromatic substitution or cross-coupling reactions. This contrasts with methylthio or trifluoromethyl groups, which introduce steric bulk or stronger electron-withdrawing effects .

Physicochemical Properties

- Melting Points : While direct data for this compound are unavailable, structurally related pyridine derivatives exhibit melting points between 268–287°C, indicative of high crystallinity due to aromatic stacking .

- Solubility: Fluorine and pyrazole substituents likely reduce aqueous solubility compared to non-fluorinated analogs, necessitating formulation optimization for pharmacological use.

Crystallographic and Computational Analysis

- Structure Determination : Tools like SHELXL () and Multiwfn () are widely used for refining crystal structures and analyzing electron density, respectively. These methods are critical for confirming the geometry of fluorinated pyridines and their analogs .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 2-fluoro-5-(1H-pyrazol-4-yl)pyridine?

- Methodology : The compound can be synthesized via cross-coupling reactions such as Suzuki-Miyaura coupling, where a pyridine boronic ester reacts with a halogenated pyrazole derivative. For example, describes the use of Vilsmeier-Haack conditions to introduce aldehyde groups into pyrazole intermediates, which can be further functionalized. Additionally, Knoevenagel condensation (as in ) or palladium-catalyzed couplings (similar to ’s PDE10A inhibitor synthesis) are viable. Key steps include regioselective fluorination and protection/deprotection of reactive sites to avoid side reactions .

Q. How is the crystal structure of this compound determined?

- Methodology : Single-crystal X-ray diffraction (SC-XRD) is the gold standard. highlights the use of SHELX programs (e.g., SHELXL) for refinement. Crystals are grown via slow evaporation, and data collection is performed at low temperatures (e.g., 173 K) to minimize thermal motion artifacts. Hydrogen bonding and π-π stacking interactions are analyzed to understand packing motifs, as demonstrated in for analogous fluorinated pyridines .

Q. What spectroscopic techniques are used to characterize this compound?

- Methodology :

- NMR : and NMR to confirm substituent positions and purity.

- HRMS : High-resolution mass spectrometry for molecular formula validation.

- IR : Identification of functional groups (e.g., C-F stretching at ~1100 cm).

- UPLC : Purity assessment (>97% as per ). These methods are critical for verifying synthetic success and ensuring reproducibility .

Advanced Research Questions

Q. How can regioselectivity challenges during pyrazole-pyridine functionalization be addressed?

- Methodology : Use directing groups (e.g., boronic esters) to control coupling positions. (excluded due to source) indirectly suggests boron-based intermediates for Suzuki reactions. Alternatively, computational modeling (e.g., DFT) predicts reactive sites, while protecting groups (e.g., tert-butoxycarbonyl) shield sensitive positions. emphasizes automated flash chromatography for isolating regioisomers .

Q. What strategies improve the compound’s bioavailability in pharmacological studies?

- Methodology : Structural modifications to enhance solubility (e.g., introducing polar groups) or reduce metabolic degradation. ’s PDE10A inhibitor achieved high brain penetration via methoxy and fluorophenyl groups, balancing lipophilicity and solubility. Pharmacokinetic profiling (e.g., mouse models) and prodrug design (e.g., esterification) are also effective .

Q. How can conflicting bioactivity data across studies be resolved?

- Methodology :

- Assay Validation : Ensure consistent enzyme sources (e.g., recombinant proteins) and assay conditions (pH, temperature).

- Meta-analysis : Compare data across studies using standardized metrics (e.g., IC).

- Structural Analogues : Test derivatives to isolate structure-activity relationships (SAR). shows how substituents (e.g., piperidinyl groups) drastically alter activity, highlighting the need for controlled comparisons .

Q. What computational tools predict the compound’s interaction with biological targets?

- Methodology :

- Molecular Docking : Software like AutoDock Vina models binding modes to receptors (e.g., PDE10A in ).

- QSAR Models : Quantitative structure-activity relationships correlate electronic properties (e.g., Hammett constants) with activity.

- MD Simulations : Assess binding stability over time. ’s imidazopyridine analogs used similar approaches for ligand efficiency optimization .

Data Contradiction Analysis

Q. Why might crystallographic data disagree with computational predictions for this compound?

- Methodology :

- Force Field Limitations : Classical MD may inadequately model fluorine’s electronegativity.

- Solvent Effects : Crystallography captures solid-state interactions, while simulations often assume aqueous environments.

- Conformational Flexibility : X-ray structures represent a single conformation, whereas docking considers multiple poses. Cross-validate with NMR or cryo-EM data .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.